Tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-YL)azetidine-1-carboxylate
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Description
The compound tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-YL)azetidine-1-carboxylate is a chemical entity that appears to be a derivative of azetidine, a four-membered nitrogen-containing ring. While the specific compound is not directly described in the provided papers, the papers do discuss related azetidine derivatives and their synthesis, which can provide insight into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related azetidine derivatives is described in the provided papers. Paper outlines two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound that allows for further selective derivation on the azetidine and cyclobutane rings. This suggests that similar methodologies could potentially be applied to synthesize the compound , with modifications to introduce the 6-chloro-2-(methylthio)pyrimidin-4-yl group.
In paper , the preparation of 1-t-butylazetidine-3-carboxylic acid is described, which involves the tosylation and acylation of 1-substituted 3-azetidinols. This process could be relevant to the synthesis of this compound, as it provides a method for introducing carboxylic acid functionality to the azetidine ring.
Molecular Structure Analysis
Although the exact molecular structure of this compound is not provided, paper discusses the molecular structure of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This compound was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its crystal structure was determined via single crystal X-ray diffraction analysis. The techniques mentioned could be applied to determine the molecular structure of the compound , which is likely to have a complex structure due to the presence of the pyrimidinyl group and the azetidine ring.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including compounds structurally related to tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-YL)azetidine-1-carboxylate, were synthesized and optimized for potency as ligands of the histamine H4 receptor (H4R). This optimization aimed to develop compounds potent in vitro and effective as anti-inflammatory and antinociceptive agents in animal models, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Antimicrobial and Antitubercular Activities
Pyrimidine-azetidinone analogues were synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antitubercular activity against Mycobacterium tuberculosis. These findings indicate the compound's relevance in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Synthesis of Bioactive Compounds
Research involving the synthesis and modification of tert-butyl esters of chloro- and isopropoxy- cephalosporins explored the introduction of N,N-dimethylaminomethylene groups to cephalosporin structures. Such compounds exhibited weak or no cytotoxic activity against cancer cell monolayers in vitro, suggesting their potential for further exploration in drug development (Vorona et al., 2007).
Mechanofluorochromic Dyes and π-Gelators
Pyrimidine-containing β-iminoenolate difluoroboron complexes were synthesized, revealing that the ligand and its complexes could self-assemble into organogels in certain solvents. These complexes, which exhibit reversible mechanofluorochromic behavior, could potentially be used as multi-stimuli-responsive soft materials, including "turn-off" fluorescent sensors for detecting vapors (Mi et al., 2018).
Nootropic and Antidepressant Agents
The synthesis and pharmacological evaluation of Schiff's bases and 2-azetidinones derived from isonicotinyl hydrazone highlighted their potential as nootropic and antidepressant agents. This research underlines the significance of the azetidine skeleton in developing central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).
properties
IUPAC Name |
tert-butyl 3-(6-chloro-2-methylsulfanylpyrimidin-4-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-6-8(7-17)9-5-10(14)16-11(15-9)20-4/h5,8H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQDAIAJOMIRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC(=N2)SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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